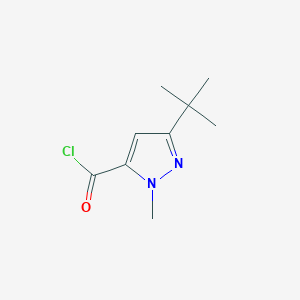
5-Bromo-2-chlorobenzamide
Descripción general
Descripción
5-Bromo-2-chlorobenzamide is a chemical compound that has garnered attention in the scientific community for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, consisting of a benzamide backbone substituted with bromo and chloro groups, makes it a candidate for the synthesis of complex molecules.
Synthesis Analysis
The synthesis of derivatives similar to 5-Bromo-2-chlorobenzamide involves multiple steps, including elimination reactions, reduction, and bromization. For example, the preparation of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide illustrates a complex synthesis route starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, followed by reactions with piperidin-4-one (H. Bi, 2014).
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-chlorobenzamide has been elucidated using techniques like NMR, X-ray diffraction, and MO calculations. These studies reveal the spatial arrangement of atoms, the presence of diastereoisomers, and insights into the stability of different molecular forms (M. Martins et al., 1998).
Chemical Reactions and Properties
Chemoselective functionalization demonstrates the reactivity of related molecules, illustrating how different substituents on the benzamide core influence reaction pathways. For instance, the selective amination of a similar compound shows preference for bromide substitution under catalytic conditions, revealing insights into the chemical behavior of halogen-substituted benzamides (Bryan W. Stroup et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization :
- Cheng De-ju (2015) synthesized a novel non-peptide CCR5 antagonist using 5-Bromo-2-chlorobenzamide, which exhibited certain bioactivities. The products were characterized using various spectroscopic methods (Cheng De-ju, 2015).
- A similar study by Cheng De-ju (2014) also focused on the synthesis and characterization of N-allyl-4-piperidyl Benzamide derivatives using 5-Bromo-2-chlorobenzamide (Cheng De-ju, 2014).
- H. Bi (2014) prepared a CCR5 antagonist, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide, and characterized it using NMR and MS techniques (H. Bi, 2014).
Bioactivity and Metabolism Studies :
- T. Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites, which indicates the potential pathways of metabolism for substances like 5-Bromo-2-chlorobenzamide (T. Kanamori et al., 2002).
- Wenying Lu et al. (2004) discussed 2-Chlorobenzamide, a degradation product of a certain insecticide, which is structurally related to 5-Bromo-2-chlorobenzamide, highlighting environmental and safety concerns (Wenying Lu et al., 2004).
Chemical Reactions and Mechanisms :
- The work of T. Imamoto et al. (1971) on the Hofmann Rearrangement of N-chlorobenzamides, which are structurally similar to 5-Bromo-2-chlorobenzamide, provides insights into reaction rates and mechanisms (T. Imamoto et al., 1971).
- Tomáš Martinů and W. Dailey (2006) studied the reactivity of 1-chloro-3-phenyldiazirines, which could inform the understanding of similar compounds like 5-Bromo-2-chlorobenzamide (Tomáš Martinů and W. Dailey, 2006).
Detection and Analysis Techniques :
- Z. Cai et al. (2015) developed a fluorescent probe for H2O2 analysis using 5-chlorobenzamide, which is related to 5-Bromo-2-chlorobenzamide, indicating potential applications in analytical chemistry (Z. Cai et al., 2015).
Safety and Hazards
5-Bromo-2-chlorobenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Relevant Papers
The relevant papers retrieved provide information on the synthesis, properties, and potential applications of 5-Bromo-2-chlorobenzamide . These papers could be further analyzed for more detailed information.
Mecanismo De Acción
Target of Action
This compound is a benzamide derivative, and benzamides have been known to interact with a variety of biological targets, including enzymes and receptors . .
Mode of Action
Benzamide derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Pharmacokinetics
The compound is predicted to have high gi absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 and CYP2C9 inhibitor . These properties could potentially impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-chlorobenzamide. For instance, the compound should be stored in a sealed, dry, room temperature environment to maintain its stability . Additionally, safety precautions suggest avoiding dust formation and ensuring adequate ventilation when handling the compound .
Propiedades
IUPAC Name |
5-bromo-2-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZELTISECDSPNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649437 | |
| Record name | 5-Bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzamide | |
CAS RN |
188774-55-2 | |
| Record name | 5-Bromo-2-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188774-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 5-bromo-2-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{4-[(4-Chlorophenyl)thio]-3-nitrophenyl}acrylic acid](/img/structure/B65708.png)





![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)

![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

